molecular formula C6H8O6 B2834446 L-isoascorbic acid CAS No. 26094-91-7

L-isoascorbic acid

Cat. No.: B2834446
CAS No.: 26094-91-7
M. Wt: 176.124
InChI Key: CIWBSHSKHKDKBQ-VHUNDSFISA-N
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Description

L-isoascorbic acid, also known as erythorbic acid, is a stereoisomer of L-ascorbic acid (vitamin C). It is a water-soluble cyclic lactone with antioxidant properties similar to those of L-ascorbic acid. This compound is commonly used in the food industry as a preservative and antioxidant to prevent oxidation and maintain the color and flavor of food products .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-isoascorbic acid can be synthesized through the oxidation of L-sorbose. The process involves the use of microbial oxidation with Gluconobacter oxydans, which converts L-sorbose to 2-keto-L-gulonic acid. This intermediate is then chemically converted to this compound .

Industrial Production Methods: The industrial production of this compound typically involves the bio-oxidation of D-sorbitol to 2-keto-L-gulonic acid using Ketogulonicigenium vulgare as a biocatalyst. This process eliminates the need for chemical rearrangement steps, making it more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: L-isoascorbic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It acts as a reducing agent and can be oxidized to dehydro-L-isoascorbic acid .

Common Reagents and Conditions:

Major Products:

Mechanism of Action

L-isoascorbic acid exerts its effects primarily through its antioxidant properties. It acts as a reducing agent, donating electrons to neutralize reactive oxygen species and free radicals. This helps maintain the redox balance within cells and prevents oxidative damage to cellular components . The molecular targets of this compound include various enzymes and proteins involved in redox reactions and cellular metabolism .

Comparison with Similar Compounds

L-isoascorbic acid is similar to other isomers of ascorbic acid, such as D-ascorbic acid and D-isoascorbic acid. it has unique properties that make it distinct:

This compound’s unique antioxidant properties and its role as a preservative make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

(2S)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWBSHSKHKDKBQ-VHUNDSFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(=C(C(=O)O1)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H]1C(=C(C(=O)O1)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26094-91-7
Record name (5S)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one
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